molecular formula C8H13ClN2O3S B1530258 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1183972-27-1

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1530258
CAS No.: 1183972-27-1
M. Wt: 252.72 g/mol
InChI Key: MPAOKWAEHWIBKZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183972-27-1) is a specialized sulfonyl chloride derivative with a molecular formula of C8H13ClN2O3S and a molecular weight of 252.72 g/mol . This compound serves as a high-value building block and key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring the 1-(2-methoxyethyl) side chain, makes it a particularly valuable reagent for constructing more complex molecules, especially in the context of pharmaceutical development and drug discovery programs . As a sulfonyl chloride, this compound is highly reactive towards nucleophiles such as amines and alcohols, primarily enabling it to act as a versatile precursor for the synthesis of sulfonamide and sulfonate derivatives . Researchers utilize these reactions to create diverse compound libraries for biological screening or to modify lead compounds to optimize their pharmacokinetic properties. The 2-methoxyethyl substitution on the pyrazole nitrogen can influence the molecule's solubility and overall physicochemical characteristics, making it an interesting scaffold for structure-activity relationship (SAR) studies. This chemical is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Please note that this compound is moisture-sensitive and requires handling under appropriate controlled conditions to maintain its stability and reactivity . It is the responsibility of the researcher to conduct all necessary safety assessments and adhere to their institution's chemical hygiene plans before use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOKWAEHWIBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183972-27-1
Record name 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

The sulfonyl chloride functionality is typically introduced by chlorosulfonation of the pyrazole ring or by conversion of a sulfonic acid or sulfonate intermediate to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group on the pyrazole ring is introduced by reaction with chlorosulfonyl chloride or by conversion of sulfonic acid derivatives to sulfonyl chlorides.

A prototypical procedure for preparing sulfonyl chlorides on pyrazole rings involves:

  • Reacting the pyrazole derivative with chlorosulfonyl chloride in an inert solvent such as dichloromethane or pyridine.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • The reaction mixture is stirred for several hours (e.g., 2–24 hours), followed by work-up including washing with aqueous solutions and drying.

For example, in a related synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, triethylamine is used as a base in dichloromethane at 20–25 °C for 2 hours, yielding the sulfonyl chloride product in good yield (up to 76%).

Specific Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Pyrazole core synthesis Pentane-2,4-dione + 85% hydrazine hydrate Methanol 25–35 °C Exothermic reaction, time not specified Not specified Formation of 3,5-dimethyl-1H-pyrazole
N-alkylation (inferred) 3,5-dimethyl-1H-pyrazole + 2-methoxyethyl halide + base Not specified Ambient Not specified Not specified To introduce 1-(2-methoxyethyl) group (general method)
Sulfonyl chloride formation Pyrazole derivative + chlorosulfonyl chloride + triethylamine Dichloromethane 20–25 °C 2 h 76% (related compound) Reaction monitored by TLC, purified by silica chromatography
Alternative sulfonyl chloride formation Pyrazole derivative + chlorosulfonyl chloride Pyridine Room temp 24 h 57–89% (related sulfonyl chlorides) Work-up includes washing with NaHCO3, drying, and filtration

Detailed Research Findings

  • Reaction Monitoring and Purification: The sulfonylation reactions are typically monitored by thin-layer chromatography (TLC) to ensure completion. After reaction, the mixture is washed with aqueous acid or base to remove impurities and dried over magnesium sulfate or sodium sulfate. Purification is often achieved by silica gel column chromatography using petrol/ethyl acetate or hexane/ethyl acetate mixtures as eluents.

  • Base Use: Triethylamine or pyridine is commonly used as a base to neutralize hydrochloric acid formed during the sulfonylation reaction, which helps drive the reaction to completion and improves yields.

  • Solvent Choice: Dichloromethane and pyridine are the preferred solvents due to their ability to dissolve both reactants and facilitate the reaction under mild conditions. Pyridine also serves as a base and solvent in some procedures.

  • Temperature Control: Mild temperatures (room temperature to 25 °C) are favored to avoid decomposition of sensitive sulfonyl chloride groups and to control the exothermic nature of the reactions.

  • Yields: The yields for sulfonyl chloride formation on pyrazole derivatives vary from moderate to high (57% to 89%) depending on the exact substituents and reaction conditions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent Temperature Time Yield Range Notes
Pyrazole core synthesis Pentane-2,4-dione, hydrazine hydrate Methanol 25–35 °C Not specified Not specified Exothermic reaction forming 3,5-dimethyl-1H-pyrazole
N-alkylation (1-(2-methoxyethyl) substitution) 3,5-dimethyl-1H-pyrazole, 2-methoxyethyl halide, base Not specified Ambient Not specified Not specified Typical alkylation step (inferred)
Sulfonyl chloride introduction Pyrazole derivative, chlorosulfonyl chloride, triethylamine Dichloromethane or pyridine 20–25 °C (room temp) 2–24 h 57–89% Base neutralizes HCl, reaction monitored by TLC

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially under basic conditions, resulting in the formation of the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span multiple disciplines:

1. Medicinal Chemistry

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, making it a candidate for developing enzyme inhibitors. Research has indicated potential anti-inflammatory and antimicrobial activities .
  • Drug Development : Its structural properties allow for modification to enhance pharmacological profiles, making it a useful scaffold in drug discovery processes .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity. It can undergo various reactions, including nucleophilic substitutions and coupling reactions .
  • Functionalization : The presence of both the methoxyethyl and sulfonyl groups allows for diverse functionalization strategies, enabling the creation of derivatives with tailored properties for specific applications .

3. Materials Science

  • Polymer Chemistry : Its reactivity can be exploited in the development of novel materials, such as polymers that require specific functional groups for enhanced properties like solubility or thermal stability .

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For example, studies have shown that sulfonamide derivatives exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

Case Study 2: Synthesis of Antimicrobial Agents

A recent study explored the synthesis of antimicrobial agents using this compound as a starting material. By modifying the pyrazole ring and incorporating various substituents at the sulfonyl position, researchers developed new compounds that exhibited enhanced activity against bacterial strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences molecular weight, polarity, and steric effects. Key analogs include:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight Key Data/Notes
Target Compound 2-Methoxyethyl C₈H₁₃ClN₂O₃S 252.7 CCS: 155.8 Ų ([M+H]⁺)
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Ethyl C₇H₁₁ClN₂O₂S 222.7 Commercial availability
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Cyclopropylmethyl C₉H₁₃ClN₂O₂S 248.7 Higher steric hindrance
1-(2-Methylpropyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride 2-Methylpropyl (Isobutyl) C₉H₁₅ClN₂O₂S 262.8 Bulkier substituent; no CCS data

Key Observations :

  • The 2-methoxyethyl group in the target compound introduces additional oxygen (vs. ethyl or cyclopropylmethyl analogs), enhancing polarity and hydrophilicity.
  • Molecular weight increases with larger substituents (e.g., 2-methylpropyl: 262.8 vs. target: 252.7), but steric bulk may reduce reactivity in nucleophilic substitution reactions .
  • The ethyl-substituted analog (MW: 222.7) is structurally simpler and commercially available but lacks the methoxy group’s electronic effects .

Electronic and Steric Effects

  • This contrasts with electron-withdrawing groups (e.g., difluoromethyl in 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, cited in ), which could increase sulfonyl chloride reactivity.
  • Cyclopropylmethyl Substituent : The strained cyclopropane ring may introduce unique steric and electronic effects , though stability under reactive conditions remains uncharacterized .

Biological Activity

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound with potential applications in medicinal chemistry. Its structure includes a pyrazole ring and a sulfonyl chloride functional group, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃ClN₂O₃S
  • Molecular Weight : 252.72 g/mol
  • CAS Number : 1183972-27-1

The presence of the sulfonyl chloride group enhances its reactivity and potential for forming derivatives that may exhibit significant biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine.
  • Use of sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid formed during the reaction.
  • Solvent conditions often include dichloromethane at temperatures ranging from 0 to 25°C for optimal yield and purity .

Antiproliferative Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth without significant cytotoxicity at certain concentrations .

CompoundIC₅₀ (µM)Cell Line
MR-S1-1315U937
MR-S1-545U937

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives tested against U937 cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
  • The methoxyethyl and dimethyl groups increase lipophilicity, enhancing cellular penetration and interaction with intracellular targets .

Therapeutic Applications

This compound is being investigated for various therapeutic applications:

  • Antibacterial and Antifungal : Exhibits activity against bacterial and fungal pathogens.
  • Anti-inflammatory : Potential use in treating inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammation.
  • Anticancer : Ongoing studies focus on its efficacy in inhibiting tumor growth and proliferation .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • A study on a series of pyrazole sulfonamides demonstrated significant inhibition of tumor cell lines with minimal toxicity observed in normal cells .
  • Another investigation into the anti-inflammatory properties showed promising results in animal models, indicating potential for future therapeutic development .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of the pyrazole ring followed by chlorination. For example, analogous pyrazole-sulfonyl chlorides are synthesized by reacting the parent pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent quenching with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the sulfonyl chloride . Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios of reagents are critical for maximizing yield. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrazole ring and the 2-methoxyethyl group. The sulfonyl chloride group exhibits characteristic deshielding in ¹³C NMR (~110–120 ppm for the sulfur-bound carbon) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves the 3D structure, including bond angles and torsional strain in the methoxyethyl chain. For example, SHELXL refinement can achieve R factors <0.05 with high-resolution data .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2-methoxyethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxyethyl substituent introduces steric hindrance near the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects from the ether oxygen may polarize the sulfur center, enhancing electrophilicity. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols under controlled pH) can quantify these effects. DFT calculations (e.g., using Gaussian) may model charge distribution and transition states .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer : Sulfonyl chlorides are moisture-sensitive, undergoing hydrolysis to sulfonic acids. Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring can identify degradation pathways. For instance, hydrolysis products may include 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonic acid, confirmed via HRMS and ion chromatography . Argon-atmosphere storage at –20°C in desiccated amber vials is recommended for long-term stability.

Q. How can this compound serve as a precursor for bioactive molecules, and what pharmacological screening strategies are applicable?

  • Methodological Answer : The sulfonyl chloride group enables conjugation with amines or alcohols to form sulfonamides or sulfonate esters, common in drug design. For example:

  • Anticancer Agents : Screen derivatives against cancer cell lines (e.g., MTT assays) and validate targets via molecular docking (e.g., with kinase domains using AutoDock Vina) .
  • Anti-inflammatory Agents : Assess COX-2 inhibition in vitro and in vivo models (e.g., carrageenan-induced paw edema in rats) .

Q. How do structural modifications (e.g., replacing the methoxyethyl group) affect reactivity and biological activity?

  • Methodological Answer : A systematic SAR (Structure-Activity Relationship) study can compare analogs:

  • Replace the methoxyethyl group with ethyl, propyl, or aryl substituents.
  • Evaluate sulfonation efficiency (HPLC yield) and bioactivity (e.g., IC₅₀ in enzyme assays).
  • Crystallographic data (e.g., comparing SHELXL-refined structures ) may correlate steric parameters with activity.

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers or molecular weights: How to validate compound identity?

  • Methodological Answer : Cross-reference CAS 80466-78-0 with spectral data (NMR, HRMS) and elemental analysis. For example, a molecular weight mismatch may indicate impurities or incorrect sulfonation. Use orthogonal techniques:

  • HRMS : Confirm exact mass (e.g., calculated for C₈H₁₂ClN₃O₃S: 289.02 g/mol).
  • Elemental Analysis : Validate %C, %H, %N against theoretical values .

Experimental Design Considerations

Q. What controls are essential when designing kinetic studies for sulfonyl chloride reactions?

  • Methodological Answer :

  • Blank Reactions : Exclude nucleophiles to assess background hydrolysis.
  • Temperature Control : Use a thermostated bath (±0.1°C) to minimize rate variability.
  • Quenching : Rapidly cool reactions and neutralize excess SOCl₂ with ice-cold sodium bicarbonate .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

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